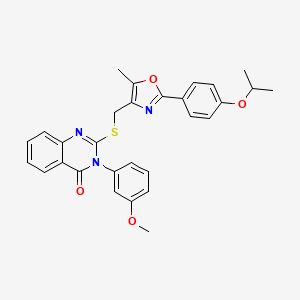

2-(((2-(4-异丙氧苯基)-5-甲氧基咪唑-4-基)甲基)硫代)-3-(3-甲氧基苯基)喹唑啉-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinazolin-4(3H)-ones are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound "2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-methoxyphenyl)quinazolin-4(3H)-one" is a derivative of quinazolin-4(3H)-one, which is not directly mentioned in the provided papers but is related to the various quinazolin-4(3H)-one derivatives discussed across the studies .

Synthesis Analysis

The synthesis of quinazolin-4(3H)-one derivatives typically involves the cyclization of hydrazinyl quinazolinones with various electrophiles or one-carbon donors. For instance, 2-hydrazino-3-(3-methoxyphenyl)-quinazolin-4(3H)-one, a starting material for several derivatives, is synthesized from 3-methoxyaniline through innovative routes . Another example is the [Cp*Rh(III)]-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one, leading to 2-aryl quinazolin-4(3H)-one derivatives . These methods highlight the versatility in the synthetic approaches for quinazolin-4(3H)-one derivatives, which could be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of quinazolin-4(3H)-one derivatives is characterized by the presence of a quinazolinone core, which can be modified at various positions to yield compounds with different properties. Substituents at the 2-, 3-, and 4-positions of the quinazolinone ring influence the biological activity and physical properties of these molecules . The specific molecular structure of "2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-methoxyphenyl)quinazolin-4(3H)-one" would likely impact its biological activity and could be analyzed using techniques such as NMR and HRMS, as demonstrated in the literature .

Chemical Reactions Analysis

Quinazolin-4(3H)-one derivatives undergo various chemical reactions, including electrophilic substitution, as seen in the radioiodination of benzo[g]quinazolin-4(3H)-one . The presence of substituents such as methoxy, isopropoxy, and thio groups can influence the reactivity of the quinazolinone core, potentially leading to a variety of chemical transformations that can be exploited for further derivatization or for the development of radiopharmaceuticals .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolin-4(3H)-one derivatives are closely related to their molecular structure. For example, the presence of hydroxyl groups can enhance antioxidant activity, as seen in the study of 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one derivatives . Similarly, the introduction of methoxy and isopropoxy groups can influence the lipophilicity, solubility, and overall pharmacokinetic profile of these compounds . The specific properties of the compound would need to be determined experimentally, but insights can be drawn from the structure-activity relationships described in the literature.

科学研究应用

喹唑啉酮衍生物的生物活性

- 喹唑啉酮衍生物表现出广泛的生物活性,包括抗菌、抗真菌、抗结核、抗病毒、抗癌、降压、利尿、抗微生物、杀虫、抗惊厥、麻醉、镇静、抗疟疾和抗糖尿病特性。这种多功能性突显了它们作为药物发现和开发各种疾病的支架的潜力 (Osarumwense Peter Osarodion, 2023)。

合成和药理筛选

- 新型 3-(3-甲氧基苯基)-2-取代氨基-喹唑啉-4(3H)-酮已被合成,表现出显着的镇痛和抗炎活性,表明它们在管理疼痛和炎症方面的潜力,而没有强烈的副作用 (V. Alagarsamy 等人,2011)。

降压和抗惊厥潜力

- 与异恶唑相连的喹唑啉酮衍生物已被探索其降压特性,展示了结构修饰潜力,以增强对高血压管理的活性和特异性 (M. Rahman 等人,2014)。

- 喹唑啉酮类化合物也因其抗惊厥特性而被研究,为癫痫和相关癫痫发作的治疗新方法奠定了基础 (Archana 等人,2002)。

抗肿瘤和抗癌活性

- 某些喹唑啉酮衍生物显示出有效的抗癌活性,抑制肿瘤细胞增殖,诱导细胞凋亡和破坏肿瘤脉管系统,这使它们成为癌症治疗开发的有希望的候选者 (Mu-Tian Cui 等人,2017)。

属性

IUPAC Name |

3-(3-methoxyphenyl)-2-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N3O4S/c1-18(2)35-22-14-12-20(13-15-22)27-30-26(19(3)36-27)17-37-29-31-25-11-6-5-10-24(25)28(33)32(29)21-8-7-9-23(16-21)34-4/h5-16,18H,17H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIPFCWNODLESF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-methoxyphenyl)quinazolin-4(3H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-1-(prop-2-yn-1-yl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2518766.png)

![3-[5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2518775.png)

![N-(3-fluorophenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2518781.png)

![Methyl 2-[3-(pyridin-3-yl)-1,2,4-triazol-1-yl]acetate](/img/structure/B2518782.png)

![2-Chloro-N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]propanamide](/img/structure/B2518785.png)